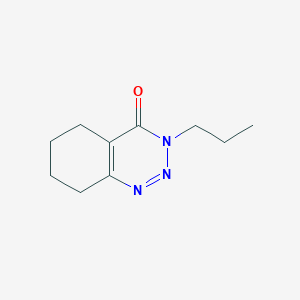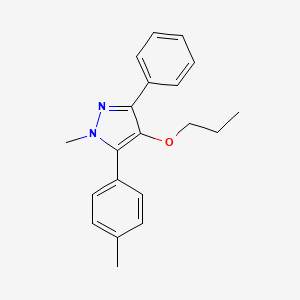
1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene is an organic compound with the molecular formula C11H14Cl4 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a tetrachloropropyl group
Preparation Methods
The synthesis of 1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene typically involves the reaction of benzene with tetrachloroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often aluminum chloride (AlCl3), which facilitates the electrophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Benzene and tetrachloroethylene.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is conducted at a controlled temperature, usually around 0-5°C, to ensure the selective formation of the desired product.
Product Isolation: The reaction mixture is quenched with water, and the organic layer is separated and purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2) for halogenation.
Oxidation: The ethyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The tetrachloropropyl group can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the tetrachloropropyl group can influence the reactivity and selectivity of these reactions, making it a versatile compound for various chemical processes.
Comparison with Similar Compounds
1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene can be compared with other similar compounds, such as:
1-Ethyl-3-propylbenzene: This compound has a similar structure but lacks the chlorine atoms, resulting in different chemical properties and reactivity.
1-Ethyl-3-(1-methylethyl)benzene: This compound has a different alkyl substituent, which affects its chemical behavior and applications.
Properties
CAS No. |
62251-20-1 |
|---|---|
Molecular Formula |
C11H12Cl4 |
Molecular Weight |
286.0 g/mol |
IUPAC Name |
1-ethyl-3-(1,3,3,3-tetrachloropropyl)benzene |
InChI |
InChI=1S/C11H12Cl4/c1-2-8-4-3-5-9(6-8)10(12)7-11(13,14)15/h3-6,10H,2,7H2,1H3 |
InChI Key |
VGKDQBVFCOIJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride](/img/structure/B14553647.png)
![2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14553652.png)
![4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate](/img/structure/B14553653.png)
![2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14553657.png)

methanone](/img/structure/B14553683.png)




